molecular formula C13H12BrClN2O B2386273 2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide CAS No. 1787920-72-2

2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide

Cat. No.: B2386273
CAS No.: 1787920-72-2
M. Wt: 327.61
InChI Key: SFDXRLJKODPCRX-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide: is an organic compound with the molecular formula C13H12BrClN2O. This compound is characterized by the presence of bromine, chlorine, and a cyanocyclopentyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloroaniline and 1-cyanocyclopentane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Chemistry: 2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on cellular processes. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological assay or a chemical reaction.

Comparison with Similar Compounds

    2-bromo-4-chlorobenzamide: Lacks the cyanocyclopentyl group, making it less versatile in certain applications.

    4-chloro-N-(1-cyanocyclopentyl)benzamide: Does not contain the bromine atom, which may affect its reactivity and binding properties.

    2-bromo-N-(1-cyanocyclopentyl)benzamide: Missing the chlorine atom, potentially altering its chemical behavior.

Uniqueness: 2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the cyanocyclopentyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-bromo-4-chloro-N-(1-cyanocyclopentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O/c14-11-7-9(15)3-4-10(11)12(18)17-13(8-16)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDXRLJKODPCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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